molecular formula C11H11F4N B13970017 N-(3-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine

N-(3-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine

Katalognummer: B13970017
Molekulargewicht: 233.20 g/mol
InChI-Schlüssel: BRBLFLBOYRLORH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with a 3-fluorobenzyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the 3-Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable precursor with 3-fluorobenzyl chloride or bromide.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or cyclopropane positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of N-(3-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-fluorobenzyl)-N-methylcyclopropanamine
  • N-(3-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine
  • N-(3-fluorobenzyl)-N-(difluoromethyl)cyclopropanamine

Uniqueness

N-(3-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both a fluorobenzyl group and a trifluoromethyl group, which can impart distinct electronic and steric properties

Eigenschaften

Molekularformel

C11H11F4N

Molekulargewicht

233.20 g/mol

IUPAC-Name

N-[(3-fluorophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C11H11F4N/c12-9-3-1-2-8(6-9)7-16(10-4-5-10)11(13,14)15/h1-3,6,10H,4-5,7H2

InChI-Schlüssel

BRBLFLBOYRLORH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N(CC2=CC(=CC=C2)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.